molecular formula C26H26BrNO5 B2419575 2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486427-19-4

2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2419575
CAS No.: 486427-19-4
M. Wt: 512.4
InChI Key: ZFGBMCGJPLIZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C26H26BrNO5 and its molecular weight is 512.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isolation and Synthesis

  • A new benzylisoquinoline alkaloid closely related to the requested compound was isolated from the leaves of Beilschmiedia brevipes, highlighting the natural occurrence and synthetic potential of similar compounds (Pudjiastuti et al., 2010).

Antioxidant Properties

  • Synthesized derivatives of (4-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone demonstrated effective antioxidant power, suggesting potential applications in combating oxidative stress (Çetinkaya et al., 2012); (Balaydın et al., 2010).

Enzyme Inhibition and Potential Therapeutic Applications

  • Specific derivatives of this compound, such as compounds 9 and 23, have shown promising activity as selective butyrylcholinesterase (BChE) inhibitors, with additional anti-Aβ aggregation activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Jiang et al., 2019).

Structure-Activity Relationship Studies

  • Alkylation studies of similar compounds provide insights into the chemical behavior and potential modifications to enhance biological activity or specificity (Kametani et al., 1977).

Demethylation Techniques

  • Research into demethylation methods for compounds like (4-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can provide valuable insights for synthetic chemistry and drug development (Fredriksson & Stone-Elander, 2002).

Additional Synthesis and Characterization

  • Further studies on the synthesis and characterization of similar compounds, exploring their therapeutic potentials, have been conducted, demonstrating the broad interest in this class of compounds (Bonilla-Castañeda et al., 2022); (Li et al., 2017).

Carbonic Anhydrase Inhibition

  • Certain derivatives show inhibition of human cytosolic carbonic anhydrase II, indicating potential for drug development for various conditions (Balaydın et al., 2012).

Partial O-Demethylation Studies

  • Research into selective O-demethylation of similar compounds can inform strategies for chemical modifications and drug design (Brossi & Teitel, 1970).

Antioxidant Activity from Marine Sources

  • Isolation of related bromophenols from marine sources like the red alga Rhodomela confervoides and their potent antioxidant activities suggest a natural source for these compounds (Li et al., 2011).

Cytotoxic Activity Against Cancer Cell Lines

  • Studies on the cytotoxicity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines suggest potential applications in cancer therapy (Hatano et al., 2009).

Mechanism of Action in NMDA Receptor Modulation

  • The compound has been utilized as a positive allosteric modulator for NMDA receptors, contributing to research in neurologic conditions such as schizophrenia and Parkinson’s disease (Strong et al., 2016).

Properties

IUPAC Name

(4-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrNO5/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-18(22)12-13-28(23)26(29)17-4-6-19(27)7-5-17/h4-11,14-15,23H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBMCGJPLIZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.